

What are the chemical properties of 2-Ethynyl-5-fluoropyridine?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Ethynyl-5-fluoropyridine**

Cat. No.: **B1437238**

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **2-Ethynyl-5-fluoropyridine**

Abstract: This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of **2-Ethynyl-5-fluoropyridine** (CAS 884494-34-2). As a key building block in medicinal chemistry and materials science, this document serves as an essential resource for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic signature, and key chemical transformations, with a focus on the causality behind its reactivity and its utility in the synthesis of complex molecular architectures.

Introduction: A Versatile Building Block

2-Ethynyl-5-fluoropyridine is a heterocyclic compound featuring a pyridine ring substituted with a terminal alkyne at the 2-position and a fluorine atom at the 5-position.^[1] This unique arrangement of functional groups imparts a rich and versatile reactivity profile, making it a highly valuable intermediate in organic synthesis.

The pyridine core is a prevalent scaffold in numerous pharmaceuticals. The strategic incorporation of a fluorine atom is a well-established medicinal chemistry tactic to enhance key drug-like properties, such as metabolic stability, bioavailability, and target binding affinity, by modulating the electronic environment and lipophilicity.^[2] Furthermore, the terminal ethynyl group serves as an exceptionally versatile synthetic handle, enabling the construction of carbon-carbon and carbon-heteroatom bonds through a variety of reliable and high-yielding

chemical transformations.^[1] Its application is particularly noted in the development of pharmaceuticals where precise molecular engineering is paramount.^[1]

Molecular and Physicochemical Properties

Accurate identification and understanding of the basic physical properties of a chemical reagent are fundamental to its successful application in research.

Chemical Structure and Identifiers

- IUPAC Name: **2-ethynyl-5-fluoropyridine**^[3]
- CAS Number: 884494-34-2^{[1][3][4][5]}
- Molecular Formula: C₇H₄FN^{[1][4]}
- SMILES: C(#C)C1=CC=C(F)C=N1^[1]
- InChI Key: KHCIVRLMGQEZPB-UHFFFAOYSA-N^{[1][3]}

Physicochemical Data

The properties of **2-Ethynyl-5-fluoropyridine** are summarized in the table below. These values are critical for planning reactions, purification, and storage.

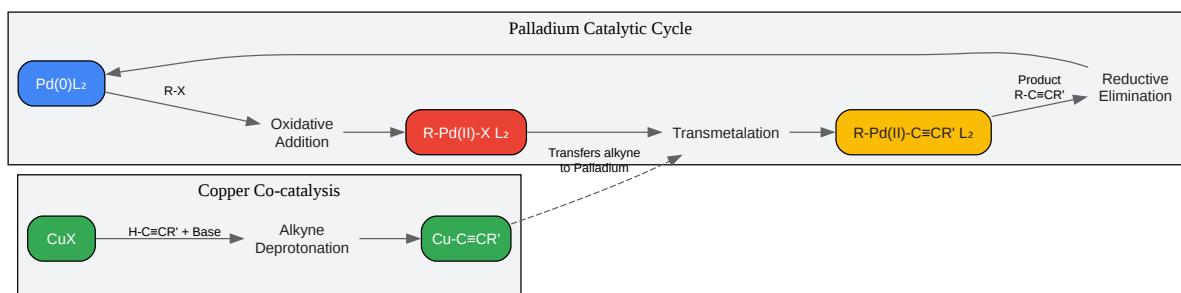
Property	Value	Source(s)
Molecular Weight	121.11 g/mol	[4][6]
Appearance	Off-white to light yellow solid or colorless to pale yellow liquid	[1][6]
Boiling Point	150.6 ± 25.0 °C (Predicted)	[6]
Density	1.15 ± 0.1 g/cm ³ (Predicted)	[6]
pKa	-0.16 ± 0.22 (Predicted)	[6]
Storage	Store under inert gas (Nitrogen or Argon) at 2-8°C	[6]

Spectroscopic Data Analysis

Confirmation of the structure and purity of **2-Ethynyl-5-fluoropyridine** is typically achieved through standard spectroscopic methods. While specific spectra should be run for each batch, the expected features are outlined below.

- ^1H NMR: The proton NMR spectrum is expected to show four distinct signals. The acetylenic proton ($\equiv\text{C}-\text{H}$) should appear as a singlet in the range of δ 3.0-3.5 ppm. The three protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm) and will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
- ^{13}C NMR: The carbon NMR spectrum should display seven unique carbon signals. The two sp-hybridized carbons of the alkyne group are expected in the δ 70-90 ppm range. The five carbons of the fluoropyridine ring will appear in the aromatic region (δ 110-160 ppm), with their chemical shifts influenced by the nitrogen and fluorine atoms. Carbon signals will also show coupling to the fluorine atom (C-F coupling).
- IR Spectroscopy: The infrared spectrum provides key information about the functional groups. A sharp, weak absorption around 3300 cm^{-1} is characteristic of the $\equiv\text{C}-\text{H}$ stretch. A weak to medium absorption around $2100\text{-}2150\text{ cm}^{-1}$ corresponds to the $\text{C}\equiv\text{C}$ triple bond stretch. Strong absorptions in the $1400\text{-}1600\text{ cm}^{-1}$ range will be present, corresponding to the $\text{C}=\text{C}$ and $\text{C}=\text{N}$ stretching vibrations of the aromatic pyridine ring. A C-F stretch will also be present, typically in the $1000\text{-}1200\text{ cm}^{-1}$ region.

Reactivity and Key Synthetic Transformations


The synthetic utility of **2-Ethynyl-5-fluoropyridine** is dominated by the reactivity of its terminal alkyne functionality. This group provides a gateway to a vast array of molecular structures through well-established coupling and cycloaddition chemistries.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is arguably the most important reaction for terminal alkynes, forming a $\text{C}(\text{sp})\text{-C}(\text{sp}^2)$ bond between the alkyne and an aryl or vinyl halide.^[7] This reaction is catalyzed by a combination of palladium and copper salts and requires a base, typically an amine like triethylamine or diisopropylamine, which also serves as the solvent.^[7]

Causality of Experimental Choice:

- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{PPh}_3)_2$): The palladium complex is the primary catalyst, undergoing a catalytic cycle of oxidative addition to the aryl/vinyl halide and reductive elimination to form the final product.[7]
- Copper(I) Co-catalyst (e.g., CuI): The role of the copper(I) salt is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more nucleophilic than the parent alkyne and undergoes rapid transmetalation with the palladium(II) complex, facilitating the overall catalytic cycle and allowing the reaction to proceed under mild conditions (often room temperature).[8]
- Base (e.g., Et_3N): The base is crucial for deprotonating the terminal alkyne, enabling the formation of the copper acetylide. It also serves to neutralize the hydrogen halide (HX) produced during the reaction.

[Click to download full resolution via product page](#)**Figure 1:** Simplified Catalytic Cycle of the Sonogashira Reaction.

Protocol: General Procedure for Sonogashira Coupling

This protocol is a representative example and may require optimization for specific substrates.

- To a degassed solution of the aryl/vinyl halide (1.0 equiv) and **2-Ethynyl-5-fluoropyridine** (1.1 equiv) in a suitable solvent mixture (e.g., THF/Et₃N, 2:1 ratio), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and copper(I) iodide (CuI, 0.1 equiv).[9]
- Degas the reaction mixture again for 5-10 minutes by bubbling argon or nitrogen through the solution.
- Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.
- Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Cycloaddition Reactions

The carbon-carbon triple bond of **2-Ethynyl-5-fluoropyridine** is an excellent dienophile or dipolarophile for various cycloaddition reactions, providing access to a wide range of five- and six-membered heterocyclic systems.[10] These reactions are powerful tools for rapidly increasing molecular complexity.

- [3+2] Dipolar Cycloadditions: The alkyne can react with 1,3-dipoles such as azides (Huisgen cycloaddition, often copper-catalyzed to form triazoles), nitrile oxides (to form isoxazoles), or nitrones (to form isoxazolines).[11] These reactions are highly valuable for creating five-membered heterocycles, which are common motifs in bioactive molecules.
- [4+2] Cycloadditions (Diels-Alder): While less common for simple alkynes, electron-deficient alkynes can participate as dienophiles in Diels-Alder reactions with electron-rich dienes to form six-membered rings.
- [2+2+2] Cycloadditions: Transition metal-catalyzed (e.g., Co, Rh, Ni) trimerization of the alkyne with other alkynes or nitriles can efficiently construct substituted benzene or pyridine

rings, respectively.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 884494-34-2: 2-Ethynyl-5-fluoropyridine | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbino.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. 2-ETHYNYL-5-FLUOROPYRIDINE | 884494-34-2 [chemicalbook.com]
- 6. 884494-34-2 CAS MSDS (2-ETHYNYL-5-FLUOROPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [What are the chemical properties of 2-Ethynyl-5-fluoropyridine?]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1437238#what-are-the-chemical-properties-of-2-ethynyl-5-fluoropyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com